molecular formula C14H21N3O B3072832 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline CAS No. 1017031-33-2

4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline

Cat. No.: B3072832
CAS No.: 1017031-33-2
M. Wt: 247.34 g/mol
InChI Key: XSQNSDCEEBLYBY-UHFFFAOYSA-N
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Description

4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline is a structurally complex compound featuring a 1,4-diazepane ring conjugated via a carbonyl group to an N,N-dimethylaniline moiety. The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is known for its conformational flexibility, which can influence molecular interactions and reactivity .

Properties

IUPAC Name

1,4-diazepan-1-yl-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(2)13-6-4-12(5-7-13)14(18)17-10-3-8-15-9-11-17/h4-7,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQNSDCEEBLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a diazepane derivative. One common method is the acylation of N,N-dimethylaniline with 1,4-diazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and alteration of cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The diazepane ring confers flexibility and basicity compared to rigid aromatic substituents in .

Physicochemical Properties

Compound Molecular Weight (g/mol) Spectral Data (NMR/HRMS) Solubility (Inferred)
This compound ~275.35 Not reported Moderate in polar solvents (amide-like)
2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide 185.27 Not provided Likely polar due to acetamide
Compound 40 282.38 $ ^1H \text{NMR}: 58.0, 55.3, 35.3 \, \text{ppm} $; HRMS: 267.1743 [M-NH₂]⁺ Lipophilic (aromatic groups)
3v1/3v2 352.47 Rf = 0.25 (EtOAc/Petroleum ether 1:30) Nonpolar (petroleum ether soluble)

Key Findings :

  • The target compound’s carbonyl group may enhance polarity compared to purely aromatic analogs (e.g., 3v1/3v2) .
  • N,N-dimethylaniline derivatives generally exhibit moderate solubility in organic solvents, influenced by substituent polarity .

Implications for Target Compound :

  • A plausible synthesis could involve amide coupling between 1,4-diazepane-carboxylic acid and N,N-dimethylaniline, using reagents like DCC or EDC .

Research Findings and Implications

  • Catalytic Applications : Frustrated Lewis pairs () demonstrate the utility of electron-rich arenes in allylation, a reactivity that could extend to the target compound’s aniline moiety .

Biological Activity

The compound 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline is a member of the diazepane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

1,4-Diazepanes have been recognized for their ability to interact with various biological targets, including enzymes and receptors. The structural features of this compound contribute to its potential as a pharmacological agent. Its carbonyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins.

Enzyme Inhibition

Research has highlighted the role of diazepane derivatives as inhibitors of serine proteases, particularly Factor Xa (fXa). A study demonstrated that compounds containing the 1,4-diazepane moiety effectively inhibited fXa with an IC50 value as low as 6.8 nM, showcasing their potential as antithrombotic agents .

Chymase Inhibition

Another significant application involves the inhibition of human chymase. A series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were designed using structure-based drug design techniques. These compounds exhibited potent inhibitory activity against chymase, indicating the therapeutic potential of diazepane derivatives in cardiovascular diseases .

Case Study 1: Factor Xa Inhibition

In a study focused on the synthesis of novel 1,4-diazepane derivatives as fXa inhibitors:

  • Compound Tested : 13 (YM-96765)
  • IC50 Value : 6.8 nM
  • Outcome : Demonstrated effective antithrombotic activity without prolonging bleeding time .

Case Study 2: Chymase Inhibition

A study on a series of diazepane derivatives aimed at chymase inhibition yielded promising results:

  • Compound Series : 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones.
  • Findings : Potent inhibitory activity was observed with a novel interaction mode identified through X-ray cocrystal structure analysis .

Table 1: Biological Activity Summary of Diazepane Derivatives

Compound NameTarget EnzymeIC50 Value (nM)Activity Type
YM-96765Factor Xa6.8Antithrombotic
Compound 18RChymaseNot SpecifiedCardiovascular agent

Table 2: Antimicrobial Activity of Related Diazepane Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
Ursolic AcidBacillus cereus20 µg/mL
Oleanolic AcidStreptococcus pneumoniae80 µg/mL

Q & A

Q. What are the key synthetic routes for synthesizing 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 1,4-diazepane with N,N-dimethylaniline derivatives via carboxamide linkages. A common approach includes:

  • Step 1: Activation of the carbonyl group using coupling agents like EDCl/HOBt or DCC.
  • Step 2: Reaction of the activated intermediate with 1,4-diazepane under inert conditions (e.g., nitrogen atmosphere) at 0–25°C .
  • Optimization: Varying solvents (DMF, THF) and catalysts (e.g., DMAP) can improve yields. Monitoring reaction progress via TLC or HPLC is critical .
Synthetic Method Catalyst Yield Reference
EDCl/HOBt-mediatedDMAP65–75%
DCC/DMAP system55–60%

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • NMR:
  • ¹H NMR: Peaks at δ 2.8–3.2 ppm (N,N-dimethyl groups) and δ 7.2–7.6 ppm (aromatic protons).
  • ¹³C NMR: Carbonyl resonance at ~170 ppm and aromatic carbons at 115–150 ppm .
    • IR: Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (N-CH₃ vibrations) .
    • X-ray Diffraction: Resolves crystal packing and confirms stereochemistry of the diazepane ring .

Advanced Research Questions

Q. How do electronic effects of the N,N-dimethylaniline group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating N,N-dimethyl group enhances the electron density of the aromatic ring, facilitating electrophilic substitutions. For example:

  • Suzuki Coupling: The dimethylamino group directs coupling to the para position. Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C .
  • Contradictions: Discrepancies in regioselectivity may arise with sterically hindered boronic acids; DFT calculations can model electronic environments .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinases or GPCRs).
  • MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar diazepane derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations).
  • Dose-Response Curves: Validate discrepancies using standardized protocols (e.g., IC₅₀ determination in triplicate) .
  • Structural Analogues: Test derivatives with modified substituents (e.g., replacing dimethylaniline with pyridine) to isolate key pharmacophores .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of methanol:ammonium acetate buffer (0.77 g/L, pH 6.8) at 1.0 mL/min. Detect impurities at 254 nm .
  • LC-MS: High-resolution mass spectrometry (HRMS) identifies impurities via exact mass matching (e.g., m/z ± 0.001 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline

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